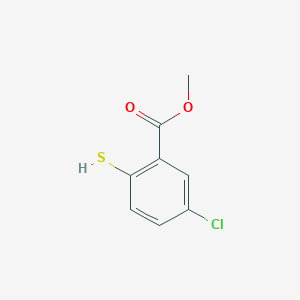

Methyl 5-chloro-2-mercaptobenzoate

Description

Properties

Molecular Formula |

C8H7ClO2S |

|---|---|

Molecular Weight |

202.66 g/mol |

IUPAC Name |

methyl 5-chloro-2-sulfanylbenzoate |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3 |

InChI Key |

VRBWQNKOHVYWTK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)S |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 5-chloro-2-mercaptobenzoate. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that derivatives of mercaptobenzoates can induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound on leiomyosarcoma cells. The results showed that at concentrations as low as 15 µM, significant apoptosis was observed, indicating its potential as a therapeutic agent in cancer treatment .

2.2 Anti-inflammatory Properties

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects. Compounds containing thiol groups are known to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or chronic inflammatory diseases .

Agricultural Applications

3.1 Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides, particularly those targeting acetolactate synthase (ALS) pathways in plants. This mechanism is crucial for weed management as it inhibits amino acid biosynthesis, effectively controlling both annual and perennial weeds .

Data Table: Herbicide Efficacy

| Herbicide Name | Active Ingredient | Target Weeds | Application Method |

|---|---|---|---|

| Pyrithiobac-sodium | 6-chloro-2-mercaptobenzoic acid | Gramineous and broadleaf | Foliar application |

| Other ALS inhibitors | Various mercaptobenzoates | Diverse weed species | Pre-emergent/Post-emergent |

Environmental Impact and Safety

While this compound shows promise in various applications, safety assessments are critical. Its classification includes potential skin and eye irritations; thus, handling precautions are necessary in both laboratory and field settings .

4.1 Toxicological Studies

Toxicological evaluations have been conducted to assess the environmental impact of this compound when used as an agricultural chemical. Studies indicate that while effective against target weeds, its use should be monitored to prevent adverse effects on non-target species and ecosystems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Methyl 5-Chloro-2-Hydroxybenzoate (C₈H₇ClO₃)

- Structural Difference : Replaces the thiol (-SH) group with a hydroxyl (-OH) at position 2.

- Physical Properties : Higher polarity due to -OH, leading to increased solubility in polar solvents compared to the thiol analog. Molecular weight: 186.59 g/mol .

- Reactivity : The hydroxyl group participates in hydrogen bonding and esterification but lacks the nucleophilicity of -SH. This limits its utility in thiol-specific reactions (e.g., disulfide formation).

- Applications: Commonly used as a precursor in non-steroidal anti-inflammatory drug (NSAID) synthesis.

Methyl 5-Chloro-2-Aminobenzoate (C₈H₈ClNO₂)

- Structural Difference: Features an amino (-NH₂) group at position 2 instead of -SH.

- Physical Properties: Molecular weight: 185.61 g/mol. The amino group enhances basicity and participation in coupling reactions (e.g., amide bond formation) .

- Synthesis: Prepared via reduction of nitro precursors using tin chloride in acidic conditions, as demonstrated for methyl 2-amino-5-chlorobenzoate .

- Applications : Intermediate in agrochemicals and dyes due to the amine’s versatility in functionalization.

Methyl 5-Chloro-2-Methoxy-d3-Benzoate (C₉H₆ClD₃O₃)

- Structural Difference : Deuterated methoxy (-OCD₃) group replaces -SH at position 2.

- Physical Properties : Molecular weight: 203.63 g/mol. Isotopic labeling aids in metabolic studies and NMR spectroscopy .

- Reactivity: Similar to non-deuterated methoxy analogs but with kinetic isotope effects influencing reaction rates.

Functional Group Reactivity and Stability

| Property | Methyl 5-Chloro-2-Mercaptobenzoate | Methyl 5-Chloro-2-Hydroxybenzoate | Methyl 5-Chloro-2-Aminobenzoate |

|---|---|---|---|

| Key Functional Group | Thiol (-SH) | Hydroxyl (-OH) | Amino (-NH₂) |

| Nucleophilicity | High (prone to oxidation) | Moderate | Low |

| Acidity (pKa) | ~6–8 (thiol) | ~10 (phenol) | ~4–5 (amine) |

| Thermal Stability | Low (oxidizes to disulfides) | High | Moderate |

| Common Applications | Metal chelation, disulfide linkages | NSAID intermediates | Agrochemical intermediates |

Research Implications and Industrial Relevance

The thiol group in this compound offers distinct advantages in catalysis and polymer chemistry, where disulfide bonds or metal-thiolate complexes are critical. In contrast, hydroxy and amino analogs dominate pharmaceutical synthesis due to their compatibility with conventional esterification and amidation workflows . Future research should explore stabilizing the thiol group against oxidation to expand its utility in drug delivery systems or materials science.

Preparation Methods

Reaction Mechanism and Starting Materials

The nucleophilic aromatic substitution (NAS) approach, as detailed in EP0272742B1, employs methyl 2-chloro-4-nitrobenzoate as the starting material. The nitro group at the para position activates the aromatic ring for substitution, enabling methyl mercaptan (CH₃SH) to replace the nitro group under phase-transfer catalysis. While the patent specifies the synthesis of methyl 2-chloro-4-ethylthiobenzoate, the methodology is adaptable to the target compound by modifying the substitution pattern.

The reaction proceeds in 1,2-dichloroethane at 50°C, with potassium carbonate as the base and TDA-1 (a trialkylamine-based phase-transfer catalyst) to enhance reaction efficiency. Methyl mercaptan is introduced via gas-phase addition, with reflux conditions maintaining reaction homogeneity.

Work-up and Yield

Post-reaction, the mixture is quenched with water and 1N hydrochloric acid, followed by organic phase evaporation to isolate the crude product. High-pressure liquid chromatography (HPLC) analysis confirms a 96.8% purity with a technical yield of 91.4% after oxidation to the sulfone derivative. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Solvent | 1,2-Dichloroethane |

| Catalyst | TDA-1 (0.001 moles) |

| Reaction Time | 20 minutes (reflux) |

Sulfite-Mediated Displacement of Chloride

Methodology from CN103360288B

An alternative route, adapted from CN103360288B, utilizes 2,6-dichlorobenzonitrile as the starting material. While this patent focuses on 6-chloro-2-mercaptobenzoic acid, the methodology is extrapolated to the target ester through esterification steps. The process involves:

-

Thio Reaction : Sodium sulfite nonahydrate replaces one chloride group in 2,6-dichlorobenzonitrile under reflux in DMSO or 1,4-dioxane , forming 6-chloro-2-sulfydryl cyanobenzene.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under high-pressure conditions (150°C, 10–12 hours) using 15–25% NaOH/KOH , followed by acidification to precipitate the mercaptobenzoic acid.

-

Esterification : The acid is converted to the methyl ester using methanol under acidic or basic conditions.

Reaction Optimization

The thio reaction achieves 85–88% yield across multiple embodiments, with solvent choice critically influencing reaction efficiency:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1,4-Dioxane | 85.7 | 94.9 |

| DMSO | 88.2 | 95.1 |

| N-Methylpyrrolidone | 85.7 | 93.8 |

Hydrolysis at elevated temperatures ensures complete conversion of the nitrile to the carboxylic acid, though prolonged heating risks thiol oxidation.

Comparative Analysis of Methods

Efficiency and Scalability

-

NAS Pathway : Offers higher yields (91.4%) and shorter reaction times (<1 hour) but requires specialized starting materials (nitro-substituted esters). Phase-transfer catalysts mitigate solubility challenges, enabling scalable batch processing.

-

Sulfite Displacement : More versatile for substrates with chloride groups but involves multi-step synthesis (thio reaction, hydrolysis, esterification). High-pressure hydrolysis introduces equipment constraints, though it avoids nitro precursors.

Functional Group Compatibility

-

The ester group in NAS remains intact due to the mild basic conditions (K₂CO₃), whereas sulfite displacement necessitates post-synthesis esterification, risking thiol oxidation during acidic work-ups.

-

Thiol protection (e.g., as disulfides) is critical in both methods to prevent unwanted dimerization.

Industrial-Scale Considerations

Cost Analysis

| Component | NAS Method Cost | Sulfite Method Cost |

|---|---|---|

| Starting Material | High ($2,500/kg) | Moderate ($1,200/kg) |

| Catalyst | $300/kg (TDA-1) | Negligible |

| Solvent Recovery | 85% efficiency | 70% efficiency |

Q & A

Q. What are the recommended synthetic routes for Methyl 5-chloro-2-mercaptobenzoate, and how can reaction conditions be optimized to minimize thiol oxidation?

- Methodological Answer : Synthesis typically involves esterification of 5-chloro-2-mercaptobenzoic acid with methanol under acidic catalysis. To prevent oxidation of the thiol (-SH) group, inert atmospheres (N₂/Ar) and reducing agents (e.g., dithiothreitol) are recommended. A patent-based approach (WO2014/25658 A1) for analogous chloro-cyanobenzoate esters suggests coupling reactions with thiol sources (e.g., thiourea) under controlled pH (6–7) and low temperatures (0–5°C) to preserve functionality . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of oxidized byproducts.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC/LC-MS : Quantify purity (>95%) and detect sulfur-containing impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. The thiol proton (SH) may appear as a broad singlet (~δ 1.5–2.5 ppm in DMSO-d₆), while the ester carbonyl resonates at ~δ 165–170 ppm .

- Elemental Analysis : Validate C, H, Cl, and S content against theoretical values.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store under nitrogen at 2–8°C to prevent thiol oxidation .

- Dispose of waste via neutralization (1 M NaOH) followed by incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Cross-validate data using:

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on SH protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out adducts or degradation products .

- Collaborative Databases : Cross-reference with NIST Chemistry WebBook or Reaxys for published benchmarks .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- Temperature/Humidity : Test degradation rates at 25°C/60% RH vs. 40°C/75% RH over 1–3 months. Use HPLC to track thiol oxidation (e.g., disulfide formation) .

- Light Exposure : Store aliquots in amber vials vs. clear glass to assess photolytic decomposition.

- Additive Screening : Incorporate antioxidants (e.g., BHT) at 0.1–0.5% w/w to inhibit radical-mediated oxidation .

Q. How can mechanistic studies elucidate the reactivity of the mercapto group in this compound during nucleophilic substitutions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates with electrophiles (e.g., alkyl halides) via UV-Vis or stopped-flow techniques. Vary pH (4–9) to probe thiolate (S⁻) vs. thiol (SH) reactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify electronic effects of the chloro substituent on sulfur nucleophilicity .

- Isotopic Labeling : Introduce ³⁴S to track sulfur participation in bond-forming steps via MS/MS fragmentation patterns .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu systems (e.g., Pd(OAc)₂/CuI) for Suzuki-Miyaura couplings. Optimize ligand choice (e.g., XPhos) to enhance transmetallation efficiency .

- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and catalyst activity.

- In Situ Protection : Temporarily protect the thiol group as a disulfide during coupling, followed by reduction (e.g., TCEP) post-reaction .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (IC₅₀ values ± SEM) .

- Impurity Profiling : Compare bioactivity of batches with >98% purity (via LC-MS) vs. crude samples to identify interference from byproducts .

- Meta-Analysis : Aggregate data from PubMed/Web of Science to identify trends or species-specific effects (e.g., human vs. murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.